Ethyl 2-benzamido-3,3,3-trifluoro-2-(2-p-toluenesulfonylhydrazino)propionate
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Overview
Description
ETHYL 3,3,3-TRIFLUORO-2-[(4-METHYLPHENYL)HYDRAZINESULFONYL]-2-(PHENYLFORMAMIDO)PROPANOATE is a complex organic compound characterized by the presence of trifluoromethyl, hydrazinesulfonyl, and phenylformamido groups. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of ETHYL 3,3,3-TRIFLUORO-2-[(4-METHYLPHENYL)HYDRAZINESULFONYL]-2-(PHENYLFORMAMIDO)PROPANOATE typically involves multiple steps, including the introduction of trifluoromethyl and hydrazinesulfonyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
ETHYL 3,3,3-TRIFLUORO-2-[(4-METHYLPHENYL)HYDRAZINESULFONYL]-2-(PHENYLFORMAMIDO)PROPANOATE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Scientific Research Applications
ETHYL 3,3,3-TRIFLUORO-2-[(4-METHYLPHENYL)HYDRAZINESULFONYL]-2-(PHENYLFORMAMIDO)PROPANOATE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of complex molecules.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ETHYL 3,3,3-TRIFLUORO-2-[(4-METHYLPHENYL)HYDRAZINESULFONYL]-2-(PHENYLFORMAMIDO)PROPANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s trifluoromethyl group can enhance its binding affinity to these targets, leading to significant biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
When compared to similar compounds, ETHYL 3,3,3-TRIFLUORO-2-[(4-METHYLPHENYL)HYDRAZINESULFONYL]-2-(PHENYLFORMAMIDO)PROPANOATE stands out due to its unique combination of functional groups. Similar compounds include:
- Ethyl 3,3,3-trifluoropyruvate
- Methyl 3,3,3-trifluoropyruvate
- 3,3,3-Trifluoropropionic acid These compounds share the trifluoromethyl group but differ in other functional groups, leading to variations in their chemical reactivity and applications .
Properties
Molecular Formula |
C19H20F3N3O5S |
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Molecular Weight |
459.4 g/mol |
IUPAC Name |
ethyl 2-benzamido-3,3,3-trifluoro-2-[2-(4-methylphenyl)sulfonylhydrazinyl]propanoate |
InChI |
InChI=1S/C19H20F3N3O5S/c1-3-30-17(27)18(19(20,21)22,23-16(26)14-7-5-4-6-8-14)24-25-31(28,29)15-11-9-13(2)10-12-15/h4-12,24-25H,3H2,1-2H3,(H,23,26) |
InChI Key |
QJYWBLNSHWHECQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC(=O)C1=CC=CC=C1)NNS(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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